3-(ADAMANTAN-1-YL)-N'-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Description
3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by the presence of an adamantane moiety, a phenylmethylidene group, and a pyrazole ring
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGXKASEMFVWPF-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with hydrazine to form adamantane hydrazide. This intermediate is then reacted with phenylmethylidene pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of adamantane oxides and pyrazole oxides.
Reduction: Formation of reduced adamantane derivatives and pyrazole hydrazides.
Substitution: Formation of substituted phenylmethylidene derivatives.
Scientific Research Applications
3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the pyrazole ring and phenylmethylidene group facilitate binding to the target sites. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(3-(ADAMANTAN-1-YL)PROPYL)-3,5,6-TRIFLUORO-7,7,8,8-TETRACYANOQUINODIMETHANE: A substituted analog used for p-type conductivity doping.
ADAMANTAN-2-ONE: An adamantane derivative used as a precursor in the synthesis of pharmacologically active substances.
Uniqueness
3-(ADAMANTAN-1-YL)-N’-[(E)-PHENYLMETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of an adamantane moiety, a phenylmethylidene group, and a pyrazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(Adamantan-1-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, also known by its CAS number 1285599-77-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C21H24N4O
- Molar Mass : 348.44 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.80
Synthesis
The synthesis of this compound involves the reaction of adamantane derivatives with hydrazones. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of A549 lung cancer cells, with some derivatives inducing apoptosis in these cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3e | A549 | Highest among derivatives | Induces apoptosis |
| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | Not specified | Not specified |
The specific compound this compound has not been extensively studied in isolation; however, its structural similarities to other active pyrazole derivatives suggest potential anticancer properties.
Antiparasitic Activity
The biological activity of this compound extends to antiparasitic effects as well. A study highlighted the synthesis of novel compounds with potent antiparasitic activity against various parasites, indicating that pyrazole derivatives may also play a role in this area .
Case Studies
- Inhibitory Effects on Lung Cancer Cells : In a study focusing on hydrazone derivatives, it was found that several compounds showed promising results against A549 lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
- Antiparasitic Screening : Compounds related to pyrazole structures demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis. The IC50 values for these compounds were notably lower than those of standard treatments, indicating their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
